molecular formula C14H18N2O3 B3131505 alpha-Cyano-4-hydroxycinnamic acid Butylamine salt CAS No. 355011-53-9

alpha-Cyano-4-hydroxycinnamic acid Butylamine salt

Cat. No.: B3131505
CAS No.: 355011-53-9
M. Wt: 262.3 g/mol
InChI Key: GIVMWZSXFUHWOQ-HAAWTFQLSA-N
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Biochemical Analysis

Biochemical Properties

Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt has been found to interact with various enzymes and proteins. For instance, it has been identified as a potent inhibitor of aldose reductase (ALR2), an enzyme implicated in diabetic complications . The compound binds to ALR2, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol .

Cellular Effects

The effects of this compound on cells are multifaceted. It has been shown to attenuate hyperglycemia-induced incidence of neural tube defects and death rate in a chick embryo model of hyperglycemia . It also significantly improved the body weight and morphology of the embryos .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to ALR2, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol . This binding interaction is selective for ALR2, without affecting the activity of aldehyde reductase (ALR1) .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to maintain its inhibitory effects on ALR2 . This suggests that the compound is stable and does not degrade significantly over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been fully elucidated. It has been shown to attenuate hyperglycemia-induced incidence of neural tube defects and death rate in a chick embryo model of hyperglycemia .

Metabolic Pathways

This compound is involved in the polyol pathway, where it inhibits the activity of ALR2 . This results in a reduction in the conversion of glucose to sorbitol .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully elucidated. Given its role in inhibiting ALR2, it is likely that it is transported to sites where this enzyme is active .

Subcellular Localization

Given its role in inhibiting ALR2, it is likely that it is localized to sites where this enzyme is active .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt involves the reaction of alpha-Cyano-4-hydroxycinnamic acid with Butylamine. The reaction typically occurs in a solvent such as methanol or acetonitrile, and the product is purified through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha-Cyano-4-hydroxycinnamic acid Butylamine salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Properties

IUPAC Name

butan-1-amine;(E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3.C4H11N/c11-6-8(10(13)14)5-7-1-3-9(12)4-2-7;1-2-3-4-5/h1-5,12H,(H,13,14);2-5H2,1H3/b8-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVMWZSXFUHWOQ-HAAWTFQLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN.C1=CC(=CC=C1C=C(C#N)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN.C1=CC(=CC=C1/C=C(\C#N)/C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355011-53-9
Record name alpha -Cyano-4-hydroxycinnamic acid Butylamine salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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alpha-Cyano-4-hydroxycinnamic acid Butylamine salt
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